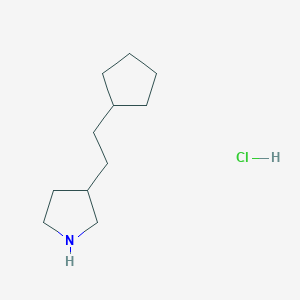
3-(2-Cyclopentylethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(2-Cyclopentylethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H22ClN and a molecular weight of 203.75 g/mol .
Synthesis Analysis
Pyrrolidine derivatives are synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists. It’s characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
The pyrrolidine scaffold is integral in the design of compounds for cancer treatment. For example, certain pyrrolidine derivatives have been shown to exhibit potent antitumor activity . The introduction of specific substituents, such as in 3-(2-Cyclopentylethyl)pyrrolidine , can lead to molecules with a high degree of selectivity and potency against cancer cell lines. The steric and electronic properties conferred by the cyclopentylethyl group could potentially be exploited to develop new chemotherapeutic agents.
Organocatalysis
Pyrrolidine-based compounds are pivotal in asymmetric organocatalysis . They serve as catalysts in a variety of chemical reactions, including aldol reactions and Michael additions, to create chiral centers in drug molecules. The cyclopentylethyl group in 3-(2-Cyclopentylethyl)pyrrolidine hydrochloride could influence the steric and electronic environment of the catalytic site, potentially leading to improved yields and enantioselectivities in these reactions.
Drug Design and Development
The pyrrolidine ring is a common motif in drug molecules due to its ability to efficiently explore pharmacophore space . The saturated nature of the ring allows for increased three-dimensional coverage, which is beneficial in the interaction with biological targets. The cyclopentylethyl side chain in 3-(2-Cyclopentylethyl)pyrrolidine hydrochloride may enhance the molecule’s stereochemistry, contributing to the selectivity and efficacy of potential drug candidates.
Selective Estrogen Receptor Modulators (SERMs)
Pyrrolidine derivatives have been studied for their role as selective estrogen receptor modulators, which are important in the treatment of breast cancer . The chiral nature of pyrrolidine rings, including those substituted with a cyclopentylethyl group, can lead to different biological profiles due to varied binding modes to enantioselective proteins.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-cyclopentylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-10(3-1)5-6-11-7-8-12-9-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXPTSXREHRQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopentylethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



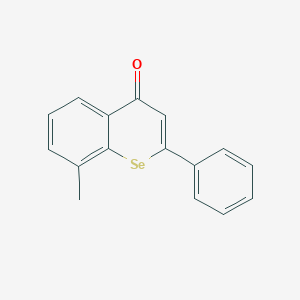
![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)
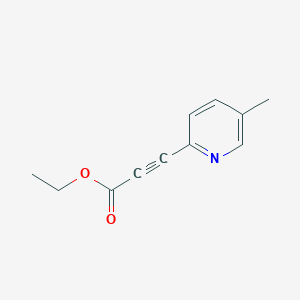
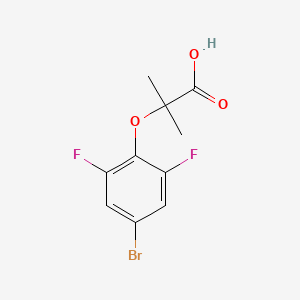
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1485378.png)
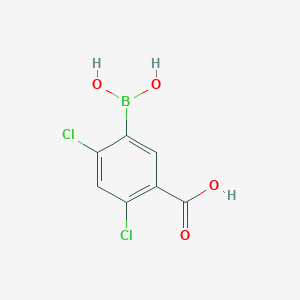
![{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485384.png)
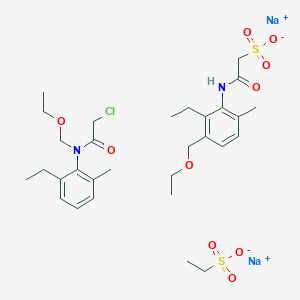
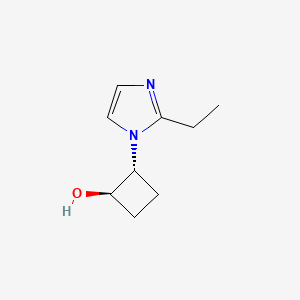
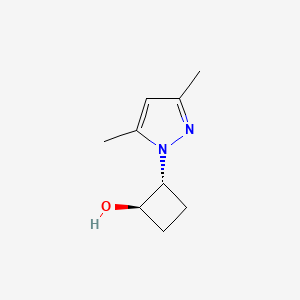
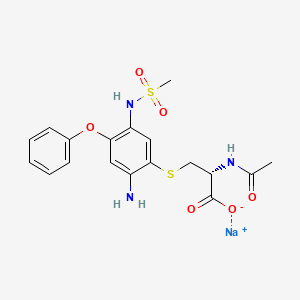
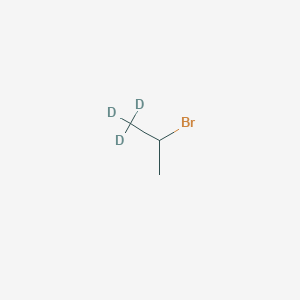
![trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485392.png)
![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)